Ganciclovir Mono-O-acetate is a derivative of the antiviral medication ganciclovir, which is a nucleoside analogue with broad-spectrum activity against viruses in the herpes group and other DNA viruses. Ganciclovir has been extensively studied for its efficacy in treating infections caused by human cytomegalovirus (CMV), particularly in immunocompromised patients, such as those with AIDS or undergoing organ transplantation345. The drug's utility extends to various clinical settings, including ophthalmology, where it is used in the form of an ophthalmic gel to treat herpes simplex keratitis1.
In the field of ophthalmology, ganciclovir has been formulated as an ophthalmic gel for the treatment of herpes simplex keratitis. Clinical trials have shown that ganciclovir gel is effective in healing ulcerative keratitis with superior local tolerance compared to acyclovir ointment. The gel formulation results in fewer complaints of discomfort and blurred vision post-application, with low systemic absorption and no significant hematologic changes1.
Ganciclovir is a cornerstone in the prevention of CMV infection and disease in transplant recipients. It has been shown to reduce the risk of CMV infection following bone marrow, liver, heart, lung, and kidney transplantation. The drug can be administered intravenously or orally, with prophylactic use demonstrating effectiveness in preventing early CMV disease. However, issues such as the development of viral resistance and the optimal use of ganciclovir in various transplant settings remain areas of ongoing research4.
In patients with AIDS, ganciclovir has been used to treat and suppress serious CMV infections, such as retinitis. The drug has been shown to clear viremia and halt the progression of retinal lesions, although it does not eradicate latent viral infection, necessitating long-term suppressive therapy. Neutropenia and leukopenia are significant side effects that require careful monitoring37.
Ganciclovir has also demonstrated in vitro activity against adenovirus infections, suggesting that it or its analogs may be useful in developing treatments for these infections. The drug's mechanism of action against adenoviruses is thought to involve the induction of cellular kinase activity and a novel DNA polymerase, highlighting its potential for broader antiviral applications8.
The ocular disposition of ganciclovir can be influenced by mono- and di-acylation, which affects its physicochemical properties and bioreversion kinetics in ocular tissues. Short-chain ester prodrugs of ganciclovir have been synthesized to optimize its solubility, stability, and antiviral activity, particularly against herpes viruses. These modifications aim to enhance the drug's effectiveness and selectivity in ocular applications6.
The synthesis of Ganciclovir Mono-O-acetate typically involves the esterification of ganciclovir with acetic anhydride or vinyl acetate. This process requires a catalyst such as pyridine or triethylamine to facilitate the acetylation reaction. The reaction conditions are critical, generally maintained at temperatures between 0°C and 25°C to ensure product stability .
In industrial settings, the synthesis is optimized for high yield and purity through continuous flow reactors and automated systems. These methods help minimize by-products and enhance the efficiency of the acetylation process, ensuring that the final product meets pharmaceutical standards .
The molecular structure of Ganciclovir Mono-O-acetate features a purine base with an attached acetic acid moiety. The compound's structure can be represented as follows:
This modification enhances its pharmacokinetic properties compared to ganciclovir itself, potentially improving its absorption and bioavailability .
Ganciclovir Mono-O-acetate can undergo several chemical reactions:
These reactions are significant in both synthetic applications and metabolic pathways within biological systems.
The mechanism of action of Ganciclovir Mono-O-acetate involves its conversion into ganciclovir triphosphate within infected cells. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA during replication. By integrating into the viral DNA chain, it effectively terminates further elongation, thereby inhibiting viral replication .
The compound primarily targets the DNA polymerase of herpesviruses, including cytomegalovirus, disrupting the viral DNA synthesis pathway and leading to reduced viral load in infected tissues .
Ganciclovir Mono-O-acetate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Ganciclovir Mono-O-acetate has several scientific applications:
Ganciclovir Mono-O-acetate (CAS 88110-89-8) is a semisynthetic derivative of the antiviral drug ganciclovir. Its systematic IUPAC name is 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol, reflecting its core chemical modifications. The molecular formula is C11H15N5O5, with a molecular weight of 297.27 g/mol [1] [6]. The structure features:
The compound typically presents as a white crystalline solid with a melting point of 194–197°C and limited solubility in water but moderate solubility in dimethyl sulfoxide and methanol [6] [8].
Table 1: Key Identifiers of Ganciclovir Mono-O-acetate
Property | Value | |
---|---|---|
CAS Registry Number | 88110-89-8 | |
Molecular Formula | C11H15N5O5 | |
Exact Mass | 297.27 g/mol | |
Synonyms | Mono-O-acetylganciclovir; Valganciclovir Impurity E | |
XLogP3-AA | -1.2 (Predicted) | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 9 | [1] [6] |
Structurally, ganciclovir (C9H13N5O4, MW 255.23 g/mol) possesses two hydroxyl groups on its acyclic side chain: a primary -CH2OH and a secondary -CH(OH)- group. Mono-O-acetylation replaces the primary hydroxyl with an acetoxy moiety (-OC(O)CH3), altering key physicochemical properties [1] [2] [6]:
Functionally, this modification serves as a prodrug strategy. The acetoxy group masks a polar hydroxyl, facilitating cellular uptake. Intracellular esterases hydrolyze the acetate, regenerating active ganciclovir [3] [6].
Table 2: Structural and Physicochemical Comparison
Property | Ganciclovir | Ganciclovir Mono-O-acetate | |
---|---|---|---|
Molecular Formula | C9H13N5O4 | C11H15N5O5 | |
Molecular Weight | 255.23 g/mol | 297.27 g/mol | |
Key Functional Groups | 2× OH, NH2, C=O, purine | 1× OH, 1× OC(O)CH3, NH2, C=O, purine | |
Calculated logP | -2.1 | -1.2 | |
Aqueous Solubility | High (>50 mg/mL) | Moderate (~10–20 mg/mL) | [1] [2] [6] |
While direct crystallographic data on ganciclovir mono-O-acetate is limited, studies on ganciclovir itself reveal significant conformational polymorphism. Ganciclovir exists in at least four anhydrous polymorphic forms (I–IV), with Forms I (thermodynamically stable) and II (metastable) being well-characterized [4] [5]:
Acetylation perturbs this polymorphism landscape. The bulky acetoxy group in ganciclovir mono-O-acetate:
Table 3: Hydrogen Bonding in Ganciclovir Polymorphs
Polymorph | Donor-Acceptor Pairs | Interaction Energy (kJ/mol) | Density (g/cm³) | |
---|---|---|---|---|
Form I | N1–H1···O2, O1W–H1W···N3, O1W–H2W···O2 | -158.9 | 1.66 | |
Form II | C8–H8···O2, N2–H2···O1W, O1W–H1W···O2 | -126.4 | 1.59 | [4] |
Ganciclovir’s acyclic side chain contains a chiral center at the C3' position. The drug is administered as a racemate, with biological activity residing predominantly in the S-enantiomer. Acetylation at the primary hydroxyl (C1') introduces stereoelectronic effects [4] [6]:
Electrostatic potential maps further show that acetylation redistributes electron density: the ester carbonyl acts as a strong H-bond acceptor (σ-surface ≈ -42 kcal/mol), while the loss of the OH donor reduces positive potential (σ-surface ≈ +32 kcal/mol) near C1' [4]. This shift influences solid-state packing and solution-phase interactions with biological targets.
This analysis adheres strictly to chemical characterization, excluding therapeutic or safety data per the outlined scope. For synthetic methodologies or biological evaluation, consult specialized pharmacological resources.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: